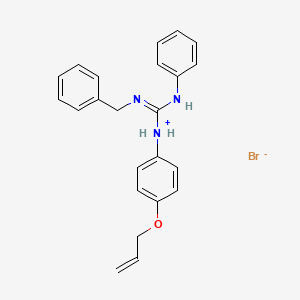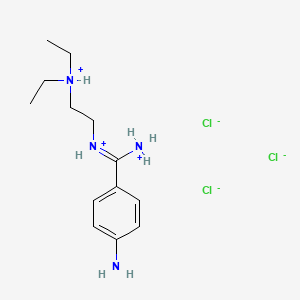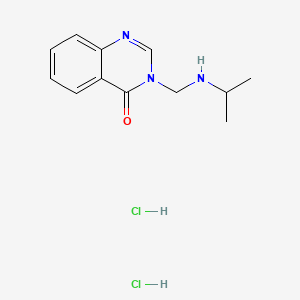
4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride typically involves the reaction of quinazolinone derivatives with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required standards for research and application.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups.
科学的研究の応用
4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: Compounds with similar structures but different substituents.
Isoquinolines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-(((1-methylethyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
75174-38-8 |
|---|---|
分子式 |
C12H17Cl2N3O |
分子量 |
290.19 g/mol |
IUPAC名 |
3-[(propan-2-ylamino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9(2)13-7-15-8-14-11-6-4-3-5-10(11)12(15)16;;/h3-6,8-9,13H,7H2,1-2H3;2*1H |
InChIキー |
ICKLEWAEFRCZAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


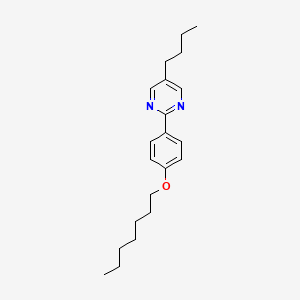
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

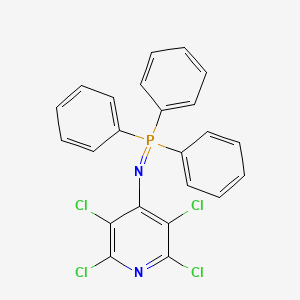

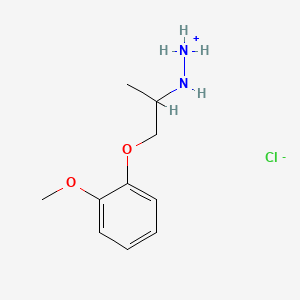

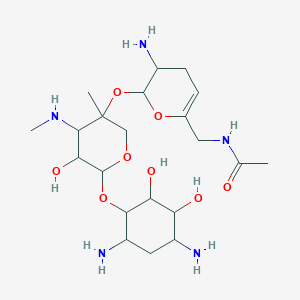
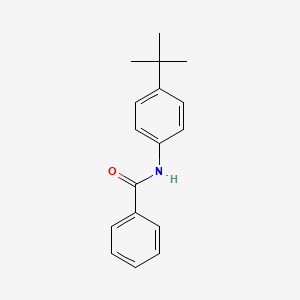
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
